molecular formula C9H12N2O3 B8776665 2-Amino-3-(3,4-dihydroxyphenyl)propanamide

2-Amino-3-(3,4-dihydroxyphenyl)propanamide

Cat. No. B8776665
M. Wt: 196.20 g/mol
InChI Key: DXOJUCNAHCVBRU-UHFFFAOYSA-N
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Patent
US08048926B2

Procedure details

Hence, in one exemplary particular, L-DOPA is converted to an ester thereof (e.g., a methyl ester), and is thereafter reacted with an aqueous solution of ammonia, to thereby produce L-Dopamide (2-amino-3-(3,4-dihydroxyphenyl)propaneamide).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([C@H:4]([CH2:6][C:7]1[CH:14]=[C:12]([OH:13])[C:10]([OH:11])=[CH:9][CH:8]=1)[NH2:5])O.[NH3:15]>>[NH2:5][CH:4]([CH2:6][C:7]1[CH:8]=[CH:9][C:10]([OH:11])=[C:12]([OH:13])[CH:14]=1)[C:2]([NH2:15])=[O:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(O)[C@@H](N)CC1=CC=C(O)C(O)=C1
Step Two
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC(C(=O)N)CC1=CC(=C(C=C1)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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